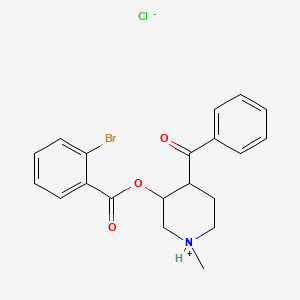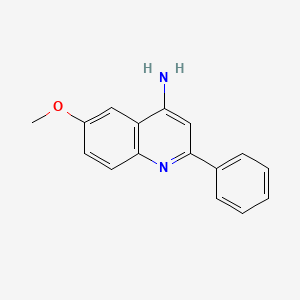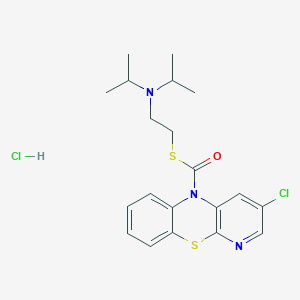
Cesium Ionophore III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium Ionophore III is a chemical compound known for its ability to selectively bind and transport cesium ions across biological membranes. This property makes it particularly useful in various scientific and industrial applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cesium Ionophore III typically involves the reaction of specific macrocyclic compounds with cesium salts. One common method includes the use of calix4arene-crown-6 compounds, which are known for their high selectivity towards cesium ions . The reaction conditions often involve the use of organic solvents such as nitrobenzene and specific temperature and pH conditions to ensure optimal binding and stability of the ionophore.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and effectiveness of the final product.
Chemical Reactions Analysis
Types of Reactions
Cesium Ionophore III primarily undergoes complexation reactions with cesium ions. These reactions are characterized by the formation of stable complexes between the ionophore and the cesium ions, which can be facilitated by various solvents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include cesium salts such as cesium chloride or cesium nitrate. The reactions typically occur in organic solvents like nitrobenzene or phenyltrifluoromethyl sulfone, under controlled temperature and pH conditions .
Major Products
The major products of these reactions are stable cesium-ionophore complexes, which can be used in various applications such as ion-selective electrodes and sensors.
Scientific Research Applications
Cesium Ionophore III has a wide range of applications in scientific research:
Mechanism of Action
Cesium Ionophore III functions by forming a stable complex with cesium ions, effectively transporting them across biological membranes. This process involves the neutralization of the positive charge of cesium ions, allowing them to pass through the lipid bilayer of cell membranes . The ionophore’s structure, typically a macrocyclic compound, provides a cavity that fits the cesium ion perfectly, facilitating its selective binding and transport .
Comparison with Similar Compounds
Similar Compounds
- Calix 4arene-crown-6 : Known for its high selectivity towards cesium ions, similar to Cesium Ionophore III .
- Calix 6arene-hexaacetic acid hexaethylester (Cesium Ionophore I) : Another compound with high selectivity for cesium ions, often used in similar applications .
Uniqueness
This compound is unique in its ability to form highly stable complexes with cesium ions, making it particularly effective in applications requiring high selectivity and stability. Its structure allows for efficient binding and transport of cesium ions, distinguishing it from other ionophores that may not offer the same level of specificity or stability .
Properties
Molecular Formula |
C44H52O12S4 |
|---|---|
Molecular Weight |
901.1 g/mol |
IUPAC Name |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,59,60-tetrathiaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene |
InChI |
InChI=1S/C44H52O12S4/c1-5-33-41-34(6-1)58-36-8-3-10-38-43(36)55-31-27-51-23-19-47-16-15-46-18-22-50-26-30-54-42-35(57-33)7-2-9-37(42)59-39-11-4-12-40(60-38)44(39)56-32-28-52-24-20-48-14-13-45-17-21-49-25-29-53-41/h1-12H,13-32H2 |
InChI Key |
VIALUYBBJCXNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC2=C3C=CC=C2SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C(=CC=C7)S5)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)

![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)











